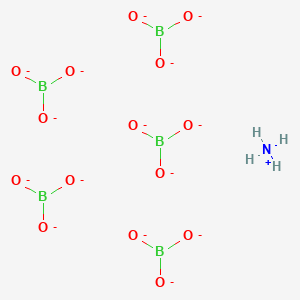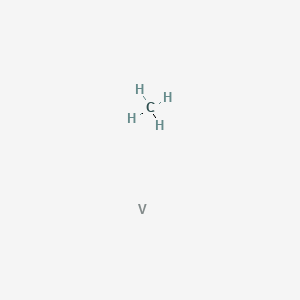
Neodymium(III) titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(III) titanate is a compound with the chemical formula Nd2Ti2O7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium(III) titanate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common approach involves mixing neodymium oxide (Nd2O3) and titanium dioxide (TiO2) in stoichiometric ratios, followed by high-temperature calcination to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, neodymium oxide and titanium dioxide, are thoroughly mixed and subjected to temperatures ranging from 1200°C to 1500°C. This process ensures the formation of a homogeneous product with the desired crystalline structure .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium(III) titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of neodymium and titanium ions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield neodymium oxide and titanium dioxide, while reduction reactions can produce lower oxidation state compounds .
Applications De Recherche Scientifique
Neodymium(III) titanate has a wide range of scientific research applications. In materials science, it is used to develop high-strength magnets and laser crystals, such as neodymium-doped yttrium aluminum garnet (Nd:YAG) . In electronics, it is utilized in the production of capacitors and other electronic components due to its dielectric properties . Additionally, this compound is studied for its potential use in optical technologies, including lenses and coatings .
Mécanisme D'action
The mechanism by which neodymium(III) titanate exerts its effects is primarily related to its crystal structure and the interactions between neodymium and titanium ions. The compound’s unique arrangement of atoms allows for various electronic and magnetic properties, which are exploited in different applications . Molecular targets and pathways involved include the coordination of neodymium and titanium ions with oxygen atoms, leading to the formation of stable and functional structures .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to neodymium(III) titanate include other rare-earth titanates, such as lanthanum titanate (La2Ti2O7) and praseodymium titanate (Pr2Ti2O7) .
Uniqueness: this compound stands out due to its specific electronic and magnetic properties, which are influenced by the presence of neodymium ions. These properties make it particularly suitable for applications in high-strength magnets and laser technologies, distinguishing it from other rare-earth titanates .
Propriétés
IUPAC Name |
dioxotitanium;oxo(oxoneodymiooxy)neodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Nd.14O.4Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVDTWSFRCPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O.O=[Ti]=O.O=[Ti]=O.O=[Ti]=O.O=[Nd]O[Nd]=O.O=[Nd]O[Nd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd4O14Ti4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








